Epimedin A

Intestinal Absorption Pharmacokinetics Metabolism

Epimedin A is a prenylated flavonoid glycoside distinguished by its unique tri-glycoside architecture governing a distinct metabolic fate: intermediate hydrolysis rate by intestinal LPH, dual P-gp/BCRP efflux transporter engagement, and generation of four metabolites—a richer profile than icariin. It achieves a faster Tmax (0.21 h vs. 0.49 h for icariin) after intramuscular administration, making it the preferred reference for acute bone regeneration and structure-metabolism relationship studies. Its content varies significantly across Epimedium species (0.37–3.01 mg/g); procuring high-purity material is essential for authenticating botanical raw materials, establishing robust HPLC reference standards, and ensuring batch-to-batch consistency in nutraceutical and pharmaceutical development.

Molecular Formula C39H50O20
Molecular Weight 838.8 g/mol
Cat. No. B10789691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedin A
Molecular FormulaC39H50O20
Molecular Weight838.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(C(O6)CO)O)O)O)O)O
InChIInChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-31(50)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)35(33(57-34(18)23)16-6-8-17(52-4)9-7-16)58-39-36(30(49)24(43)15(3)53-39)59-38-32(51)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,36-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,36+,37+,38-,39-/m0/s1
InChIKeySVXJDTNFJXKATR-BTXBWYRTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epimedin A: A Prenylflavonoid Glycoside from Epimedium with Distinct Metabolic and Pharmacological Profile


Epimedin A (CAS 110623-72-8) is a prenylated flavonoid glycoside and a major bioactive constituent of Epimedium species (Berberidaceae), commonly used in Traditional Chinese Medicine for bone health and reproductive function [1]. It belongs to a family of structurally related compounds that includes epimedin B, epimedin C, icariin, and their deglycosylated metabolites [2]. Unlike its aglycone counterparts, Epimedin A exhibits a unique pattern of glycosylation that influences its absorption, metabolism, and target engagement, making it a distinct entity for research and procurement rather than a generic substitute [3].

Why Epimedin A Cannot Be Substituted by Other Epimedium Flavonoids: A Comparative Analysis


Epimedin A, B, C, and icariin share a common flavonoid skeleton but differ in their glycosidic moieties, leading to substantial divergence in intestinal absorption, metabolic fate, and biological activity. In vitro assays demonstrate that Epimedin A exhibits negligible inhibition of α-glucosidase (IC₅₀ > 400 µM) compared to potent inhibition by its deglycosylated counterparts icaritin and icariside II (IC₅₀ < 100 µM) [1]. Furthermore, the rate and pathway of intestinal metabolism differ markedly: Epimedin A is hydrolyzed by intestinal lactase phlorizin hydrolase (LPH) at a rate intermediate between icariin and epimedin C, with distinct metabolite profiles [2]. These differences are not merely quantitative but qualitative, as the specific glycosidic bonds present in Epimedin A dictate its recognition by efflux transporters and hydrolases, directly impacting its oral bioavailability and in vivo efficacy [3]. Therefore, substituting Epimedin A with a structurally similar flavonoid without empirical validation would compromise experimental reproducibility and therapeutic outcome.

Quantitative Differentiation of Epimedin A Against Key Comparators: A Data-Driven Guide for Procurement and Experimental Design


Intestinal Enzyme Metabolism Rate: Epimedin A vs. Epimedin B and Epimedin C

In a comparative study of rat intestinal enzyme metabolism, the rate of hydrolysis by lactase phlorizin hydrolase (LPH) followed the order: icariin > Epimedin A > Epimedin C > Epimedin B [1]. This indicates that Epimedin A is metabolized more rapidly than epimedin B but slower than epimedin C under identical in vitro conditions, directly impacting the rate of active metabolite generation in the gut lumen [2].

Intestinal Absorption Pharmacokinetics Metabolism

α-Glucosidase Inhibition: Epimedin A vs. Icariside II and Icaritin

Epimedin A exhibits only moderate inhibition of α-glucosidase (IC₅₀ = 444.09 ± 3.80 µM), whereas its deglycosylated metabolites icaritin and icariside II display potent inhibition with IC₅₀ values of 74.42 ± 0.01 µM and 106.59 ± 0.44 µM, respectively [1]. The glycosylated flavonoids epimedin B and C showed similarly weak activity (IC₅₀ = 451.78 ± 5.36 µM and 403.87 ± 1.53 µM) [2]. This 4- to 6-fold difference in potency highlights that the intact glycoside structure of Epimedin A significantly reduces its affinity for α-glucosidase compared to its aglycone derivatives.

Antidiabetic Enzyme Inhibition α-Glucosidase

Osteogenic Differentiation: Epimedin A vs. Icariin in MC3T3-E1 Cells

A direct comparison of osteogenic effects in MC3T3-E1 preosteoblasts revealed that Epimedin A promotes alkaline phosphatase (ALP) activity and calcium nodule formation to a degree comparable to icariin, the most abundant Epimedium flavonoid [1]. However, the purity-adjusted potency was not quantified in this study; the observed effects were derived from extracts of varying purity (Epimedin A: 23.04%; Icariin: 77.54%) [2]. While both compounds enhance osteoblast differentiation, the lower native purity of Epimedin A in crude extracts necessitates careful quantification when designing bone regeneration studies.

Osteoporosis Bone Regeneration Osteoblast

Intestinal Absorption Permeability: Epimedin A vs. Epimedin B and Epimedin C in Caco-2 Monolayers

In the Caco-2 cell model, the absorptive permeability (PAB) of Epimedin A is extremely low, similar to that of epimedin B and C, classifying these compounds as poorly bioavailable [1]. However, Epimedin A's efflux is significantly reduced by verapamil and dipyridamole, implicating P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) in its transport, whereas epimedin B is only affected by BCRP inhibition [2]. This differential efflux transporter profile suggests that co-administration with specific inhibitors could selectively enhance the oral absorption of Epimedin A over epimedin B.

Bioavailability Caco-2 Permeability

In Vivo Pharmacokinetics: Epimedin A vs. Icariin After Intramuscular Administration

Following intramuscular administration of Chuankezhi injection in rats, the time to reach maximum plasma concentration (Tmax) for Epimedin A was 0.21 h, compared to 0.49 h for icariin [1]. This indicates that Epimedin A is absorbed more rapidly into the systemic circulation than icariin when administered via this route, potentially leading to a faster onset of action.

Pharmacokinetics Tmax Injection

Strategic Application Scenarios for Epimedin A Based on Its Differentiated Profile


Preclinical Osteoporosis Research Requiring Rapid Systemic Onset

Epimedin A achieves a faster Tmax (0.21 h) compared to icariin (0.49 h) after intramuscular administration, making it a preferred candidate for acute bone regeneration studies where rapid drug exposure is critical [1]. Its demonstrated osteogenic activity in MC3T3-E1 cells supports its use in evaluating short-term bone anabolic effects [2].

Formulation Development Leveraging P-gp/BCRP Dual Inhibition

Epimedin A's transport involves both P-gp and BCRP efflux transporters, unlike epimedin B which relies solely on BCRP [1]. This dual transporter involvement creates opportunities for formulation strategies employing combined P-gp/BCRP inhibitors to enhance oral bioavailability, a approach not applicable to epimedin B [2].

Metabolic Pathway Studies of Prenylflavonoid Glycosides

Epimedin A generates four distinct metabolites upon incubation with intestinal enzymes, a richer profile compared to icariin (three products) and baohuoside I (one product) [1]. Its intermediate metabolic rate between icariin and epimedin C makes it a valuable tool for investigating structure-metabolism relationships and the role of specific glycosidic linkages in prenylflavonoid hydrolysis [2].

Quality Control and Standardization of Epimedium Herbal Products

Epimedin A content varies significantly across Epimedium species (0.37–3.01 mg/g), and its ratio relative to icariin is a key marker for species authentication and geographic origin [1]. Procuring high-purity Epimedin A is essential for establishing robust HPLC reference standards and ensuring batch-to-batch consistency in Epimedium-based nutraceuticals and pharmaceuticals [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epimedin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.